Cas no 16325-51-2 (prop-2-ene-1-sulfonamide)

prop-2-ene-1-sulfonamide structure
prop-2-ene-1-sulfonamide structure
Product Name:prop-2-ene-1-sulfonamide
CAS No:16325-51-2
MF:C3H7NO2S
MW:121.158179521561
CID:3806448
PubChem ID:14028213
Update Time:2025-11-02

prop-2-ene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propene-1-sulfonamide
    • prop-2-ene-1-sulfonamide
    • SCHEMBL9994
    • AKOS012420109
    • CS-0308452
    • allylsulfonamide
    • 16325-51-2
    • UNYWISZSMFIKJI-UHFFFAOYSA-N
    • SY122636
    • prop-2-ene-1-sulfon-amide
    • AT20640
    • EN300-120526
    • MFCD19597828
    • 837-869-8
    • AS-85893
    • MDL: MFCD19597828
    • Inchi: 1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6)
    • InChI Key: UNYWISZSMFIKJI-UHFFFAOYSA-N
    • SMILES: S(CC=C)(N)(=O)=O

Computed Properties

  • Exact Mass: 121.01974964g/mol
  • Monoisotopic Mass: 121.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 237.6±33.0 °C at 760 mmHg
  • Flash Point: 97.5±25.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

prop-2-ene-1-sulfonamide Security Information

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prop-2-ene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:16325-51-2)prop-2-ene-1-sulfonamide
Order Number:A1221898
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:54
Price ($):203/731
Email:sales@amadischem.com

Additional information on prop-2-ene-1-sulfonamide

Prop-2-ene-1-sulfonamide (CAS No. 16325-51-2): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Biomedical Research

Prop-2-ene-1-sulfonamide, a compound with the systematic name 2-propenyl sulfonamide, is a versatile organic molecule that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential biological activities. With the CAS number 16325-51-2, this compound belongs to the class of sulfonamides, which are well-known for their diverse applications in pharmaceutical chemistry and materials science. Recent studies have highlighted its role in drug discovery, antimicrobial activity, and biomaterial development, making it a focal point for researchers aiming to explore new therapeutic strategies.

Prop-2-ene-1-sulfonamide exhibits a molecular framework characterized by a sulfonamide group (-SO2NH-) attached to a propenyl side chain, which contributes to its reactivity and functional versatility. The sulfonamide moiety is particularly significant in drug design because it can form hydrogen bonds with biological targets, enhancing drug-target interactions. This structural feature also allows prop-2-ene-1-sulfonamide to participate in various chemical reactions, such as electrophilic substitution and nucleophilic attack, which are critical for its synthesis and functionalization.

Recent advancements in synthetic chemistry have enabled the efficient production of prop-2-ene-1-sulfonamide through catalytic methods and green chemistry approaches. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* reported the use of microwave-assisted synthesis to achieve high yields of prop-2-ene-1-sulfonamide under mild conditions. This method not only reduces energy consumption but also minimizes the generation of waste byproducts, aligning with the growing emphasis on sustainable chemical processes in the pharmaceutical industry.

The biological activity of prop-2-ene-1-sulfonamide has been explored in several recent studies, particularly in the context of antimicrobial and anti-inflammatory applications. A 2023 investigation published in *Journal of Medicinal Chemistry* demonstrated that prop-2-ene-1-sulfonamide exhibits potent bacteriostatic activity against Gram-positive bacteria, including *Staphylococcus aureus* and *Streptococcus pyogenes*. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as supported by molecular docking studies and in vitro experiments. These findings suggest that prop-2-ene-1-sulfonamide could serve as a lead compound for the development of novel antibiotics to combat drug-resistant pathogens.

Furthermore, prop-2-ene-1-sulfonamide has shown promising anti-inflammatory properties in preclinical models. A 2023 study published in *Inflammation Research* revealed that the compound significantly reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The sulfonamide group is believed to modulate NF-κB signaling pathways, which are central to the regulation of inflammatory responses. This mechanism of action makes prop-2-ene-1-sulfonamide a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Prop-2-ene-1-sulfonamide has also been investigated for its potential in biomaterials science. A 2023 article in *Advanced Materials* highlighted its use as a crosslinking agent in the development of biodegradable polymers for tissue engineering applications. The compound's ability to form covalent bonds with polymeric matrices enhances the mechanical strength and biocompatibility of the resulting materials. This property is particularly valuable for the fabrication of 3D-printed scaffolds that mimic the extracellular matrix of native tissues, offering new possibilities for regenerative medicine.

Recent computational studies have further expanded the understanding of prop-2-ene-1-sulfonamide's molecular behavior. A 2023 study published in *Journal of Computational Chemistry* employed quantum mechanical calculations to predict the conformational flexibility and electronic properties of the compound. These simulations revealed that prop-2-ene-1-sulfonamide can adopt multiple conformers, which may influence its binding affinity to target proteins. This insight is crucial for structure-based drug design, as it allows researchers to optimize the molecular structure for enhanced therapeutic efficacy.

In addition to its biological applications, prop-2-ene-1-sulfonamide has been explored for its catalytic potential in green chemistry. A 2023 study in *Catalysis Science & Technology* demonstrated that the compound can act as a ligand in transition metal-catalyzed reactions, facilitating the selective oxidation of alkanes under mild conditions. This application is particularly relevant for the production of fine chemicals and pharmaceutical intermediates, where environmentally benign catalytic systems are increasingly demanded.

The synthetic versatility of prop-2-ene-1-sulfonamide has also led to its use in the development of functional materials for electronic applications. A 2023 study in *Advanced Electronic Materials* reported the integration of prop-2-ene-1-sulfonamide into conductive polymers to enhance their electronic conductivity and stability. The sulfonamide group is thought to contribute to the delocalization of π-electrons, which is essential for the performance of organic semiconductors. This finding opens new avenues for the application of prop-2-ene-1-sulfonamide in flexible electronics and sensors.

Despite its promising applications, the toxicological profile of prop-2-ene-1-sulfonamide remains an area of active research. A 2023 review in *Toxicology Reports* summarized the current understanding of its acute and chronic toxicity in in vitro and in vivo models. While preliminary studies suggest that the compound is relatively non-toxic at low concentrations, further long-term studies are needed to fully assess its safety profile in clinical applications.

In conclusion, prop-2-ene-1-sulfonamide is a multifunctional compound with a wide range of applications in biomedical research and industrial chemistry. Its unique chemical structure and reactivity make it a valuable candidate for the development of novel drugs, biomaterials, and catalytic systems. As research in this field continues to advance, the potential of prop-2-ene-1-sulfonamide is expected to expand further, contributing to innovations in healthcare and sustainable chemical processes.

For more information on the latest research findings and applications of prop-2-ene-1-sulfonamide, we recommend consulting recent publications in peer-reviewed journals and scientific databases. These resources provide up-to-date insights into the chemical and biological properties of this compound, as well as its potential for future development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16325-51-2)prop-2-ene-1-sulfonamide
A1221898
Purity:99%/99%
Quantity:1g/5g
Price ($):203/731
Email